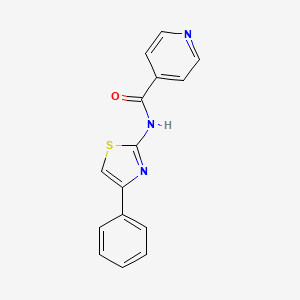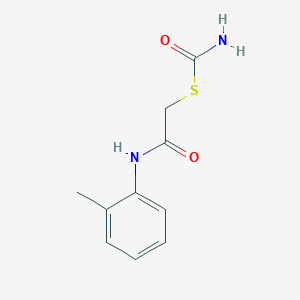
1-Hydroxy-3-(4-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to the urea moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
1-Hydroxy-3-(4-Nitrophenyl)harnstoff kann durch die Reaktion von 4-Nitrophenylisocyanat mit Hydroxylamin synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Benzol oder Toluol bei Raumtemperatur statt. Das resultierende Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um eine reine Verbindung zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von 1-Hydroxy-3-(4-Nitrophenyl)harnstoff beinhaltet die Verwendung von großtechnischen Reaktoren, in denen die Reaktion zwischen 4-Nitrophenylisocyanat und Hydroxylamin unter kontrollierten Bedingungen durchgeführt wird. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, und das Produkt wird mit industriellen Reinigungsverfahren wie Destillation oder Kristallisation gereinigt .
Analyse Chemischer Reaktionen
Reaktionstypen
1-Hydroxy-3-(4-Nitrophenyl)harnstoff unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um eine Carbonylgruppe zu bilden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die Hydroxygruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Katalysators (z. B. Palladium auf Kohle) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Verschiedene Nukleophile können verwendet werden, um die Hydroxygruppe unter basischen oder sauren Bedingungen zu substituieren.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 1-Carbonyl-3-(4-Nitrophenyl)harnstoff.
Reduktion: Bildung von 1-Hydroxy-3-(4-Aminophenyl)harnstoff.
Substitution: Bildung von substituierten Harnstoffderivaten, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-(4-Nitrophenyl)harnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Reagenz in der organischen Synthese zur Herstellung verschiedener Harnstoffderivate.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und antiviralen Eigenschaften.
Medizin: Untersucht auf seinen potenziellen Einsatz als Therapeutikum aufgrund seiner biologischen Aktivität.
Industrie: Einsatz bei der Produktion von Agrochemikalien und Pharmazeutika
5. Wirkmechanismus
Der Wirkmechanismus von 1-Hydroxy-3-(4-Nitrophenyl)harnstoff beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Nitrophenylgruppe an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren beeinflussen, was zu den biologischen Wirkungen der Verbindung führt .
Wirkmechanismus
The mechanism of action of 1-hydroxy-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Hydroxy-3-(4-Aminophenyl)harnstoff: Ähnliche Struktur, aber mit einer Aminogruppe anstelle einer Nitrogruppe.
1-Hydroxy-3-(4-Methoxyphenyl)harnstoff: Ähnliche Struktur, aber mit einer Methoxygruppe anstelle einer Nitrogruppe.
1-Hydroxy-3-(4-Chlorphenyl)harnstoff: Ähnliche Struktur, aber mit einer Chlorogruppe anstelle einer Nitrogruppe.
Einzigartigkeit
1-Hydroxy-3-(4-Nitrophenyl)harnstoff ist einzigartig durch das Vorhandensein sowohl einer Hydroxygruppe als auch einer Nitrophenylgruppe, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Nitrogruppe kann reduziert werden, um eine Aminogruppe zu bilden, was eine vielseitige Plattform für weitere chemische Modifikationen bietet .
Eigenschaften
CAS-Nummer |
53731-88-7 |
|---|---|
Molekularformel |
C7H7N3O4 |
Molekulargewicht |
197.15 g/mol |
IUPAC-Name |
1-hydroxy-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C7H7N3O4/c11-7(9-12)8-5-1-3-6(4-2-5)10(13)14/h1-4,12H,(H2,8,9,11) |
InChI-Schlüssel |
DXBVARSUKIUCDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)NO)[N+](=O)[O-] |
Key on ui other cas no. |
53731-88-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


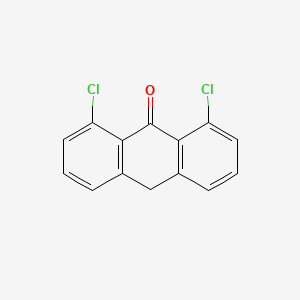
![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)
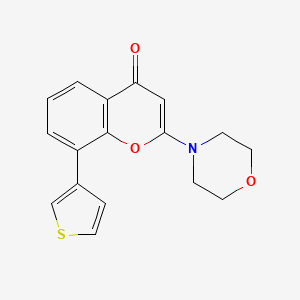
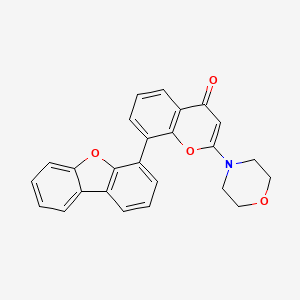

![5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3062933.png)




![6-(benzo[d][1,3]dioxol-5-yl(1H-imidazol-1-yl)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B3062963.png)
